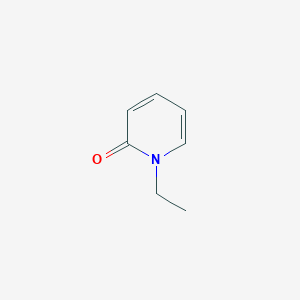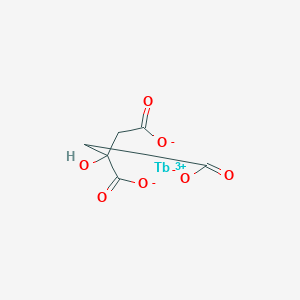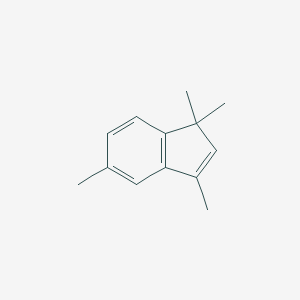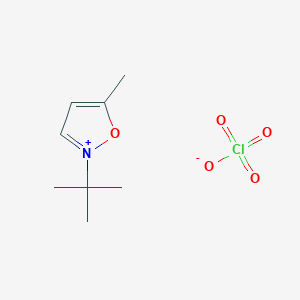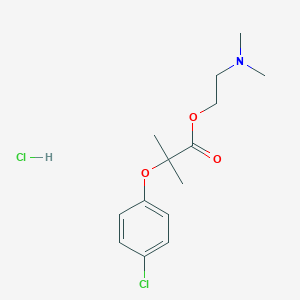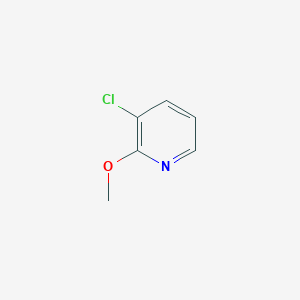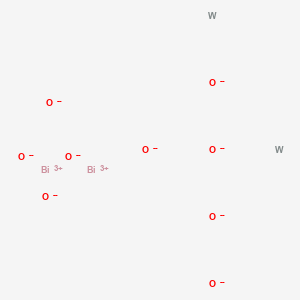
Bismuth tungsten oxide (Bi2W3O12)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of bismuth tungsten oxides can be achieved through various methods, with the morphology and composition playing critical roles in their eventual application performance. For example, a series of bismuth tungsten oxides, including Bi2WO6, have been synthesized with different morphologies, such as nanosheets and nanoparticles. These morphologies significantly affect their electrochemical performance as Li-ion battery anodes, with specific compositions showing higher capacity and better cycling stability (Liang, Shi, & Fang, 2019). Another approach involved the creation of heterometallic bismuth-tungsten oxide nanoclusters using lacunary polyoxometalates, demonstrating the structural directing role of Bi3+ lone pairs in these complexes (Hanaya, Suzuki, Sato, Yamaguchi, & Mizuno, 2017).
Molecular Structure Analysis
The molecular structure of bismuth tungsten oxides, particularly Bi3.84W0.16O6.24, has been studied, revealing that factors such as hydrothermal reaction temperature and time affect the crystallinity and morphology. These structural characteristics are crucial for applications like photocatalytic degradation, where specific catalysts synthesized under optimized conditions showed superior performance due to their excellent crystallinity and morphology (Wang, Zhu, Song, Shan, & Chen, 2011).
Chemical Reactions and Properties
Bismuth tungsten oxides undergo various chemical reactions, significantly impacting their application in photocatalysis and solar water splitting. For instance, the transformation of anodized tungsten oxide film into bismuth tungstate by hydrothermal treatment showcases the ability of these materials to act as efficient electrodes for hydrogen evolution under visible light irradiation (Ng, Iwase, Ng, & Amal, 2012).
Physical Properties Analysis
The physical properties of bismuth tungsten oxides, such as their hierarchical nanostructures and light absorption capabilities, are critical for their performance in applications like solar-driven water splitting. The synthesis of hierarchical WO3 and Bi2O3/WO3 nanocomposites has demonstrated strong near-infrared absorption, which is pivotal for enhancing water splitting properties (Khan, Abdalla, & Qurashi, 2017).
Chemical Properties Analysis
The chemical properties of bismuth tungsten oxides, such as their photocatalytic activities, are significantly influenced by their synthesis method and resulting morphology. A study on the photocatalytic activity of BiFeWO6/WO3 nanocomposites towards the degradation of dye under light irradiation highlighted the importance of composite composition and the synergy between BiFeWO6 and WO3 for enhanced photocatalytic performance (A., Arunachalam, A., J., & Al-Mayouf, 2018).
科学的研究の応用
Photoelectrochemical Water Splitting and Photocatalysis
- Bismuth tungsten oxide, specifically Bi2WO6, has been explored for its photoelectrochemical applications, notably in water splitting and contaminant degradation under visible light. A study highlighted the remarkable enhancement in water splitting efficiency when well-crystallized Bi2WO6 is combined with Co(OH)x, showcasing over a 58-fold increase in oxygen evolution reaction (OER) activity compared to traditional Bi2WO6 samples (Dong et al., 2018). Another research effort demonstrated the transformation of anodized tungsten oxide films into Bi2WO6 photoelectrodes by hydrothermal treatment, enabling the production of anodic photocurrent under visible light irradiation (Ng et al., 2012).
Gas Sensing
- The effect of W-O bonding on the gas sensitivity of nanocrystalline Bi2WO6 and WO3 was investigated, revealing Bi2WO6's improved sensitivity to volatile organic compounds and its potential for sensor applications. This study provided insights into the role of W-O bond energy and charge distribution in controlling the sensing behavior (Marikutsa et al., 2020).
Electrochemical Performance in Energy Storage
- Research on bismuth tungsten oxides, including Bi2WO6, Bi3.84W0.16O6.24, and Bi2WO6/WO3(H2O)0.33, focused on their electrochemical performance as Li-ion battery anodes. Among these, Bi2WO6/WO3(H2O)0.33 demonstrated the highest capacity and cycling stability, offering a reversible discharge capacity of 391 mAh g−1 after 100 cycles (Liang et al., 2019).
Photocatalytic Degradation of Contaminants
- The photocatalytic degradation of bisphenol A by Bi3.84W0.16O6.24 under simulated solar light irradiation was studied, with findings indicating a high degradation efficiency due to optimal crystallinity and morphology (Wang et al., 2011).
作用機序
Target of Action
Bismuth tungsten oxide (Bi2W3O12) primarily targets organic compounds and pollutants in the environment . It is extensively used in various organic transformations, including degradation and CO2 reduction . In particular, it has been employed as a catalyst in multicomponent reactions .
Mode of Action
Bi2W3O12 interacts with its targets through a process known as photocatalysis . When exposed to light, Bi2W3O12 can initiate the separation of space charges between electrons on the conduction band (CB) and holes on the valence band (VB) . This leads to the production of active particles, such as hydroxyl radicals (.OH), which have strong oxidizing properties . These radicals can quickly interact with and decompose the target compounds .
Biochemical Pathways
The primary biochemical pathway affected by Bi2W3O12 is the oxidation process . In this process, target compounds undergo oxidation or dehydrogenation to become other compounds . For example, alcohols can be transformed into aldehydes and ketones .
Pharmacokinetics
Its effectiveness and bioavailability are influenced by its physical properties and synthesis conditions . For instance, the photocatalytic activity of Bi2W3O12 can be enhanced by controlling the pH and hydrothermal reaction time during its synthesis .
Result of Action
The action of Bi2W3O12 results in the degradation of target compounds . For instance, it has been shown to degrade tetracycline, an antibiotic, with an efficiency of 85% after 2 hours of radiation . Moreover, Bi2W3O12 demonstrates promising electrocatalytic properties, making it a potential candidate for fuel cells.
Action Environment
The action, efficacy, and stability of Bi2W3O12 are influenced by environmental factors such as light and pH . Its photocatalytic activity requires light, and its effectiveness can be enhanced under visible-light irradiation . Additionally, the pH of the environment can affect the morphology and photocatalytic activity of Bi2W3O12 .
Safety and Hazards
将来の方向性
The limitations and challenges of using bismuth tungstate as a photocatalyst are also examined, such as its low quantum efficiency and susceptibility to photodegradation . Future research directions include further studies on the underlying mechanisms of photocatalytic activity, the development of more efficient and stable bismuth tungstate-based photocatalysts, and the exploration of new applications in fields such as water treatment and energy conversion .
特性
IUPAC Name |
dibismuth;oxygen(2-);tungsten |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Bi.9O.2W/q2*+3;9*-2;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLZFQTYMTGPFOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[W].[W].[Bi+3].[Bi+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Bi2O9W2-12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
929.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13595-87-4, 37220-39-6 |
Source


|
| Record name | Bismuth tungsten oxide (Bi2W3O12) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013595874 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bismuth tungsten oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037220396 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



